2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate
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Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is a complex organic compound with a unique structure that combines a dimethylphenyl group with a tricyclic azatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with 2-(3,4-dimethylphenyl)-2-oxoethyl acetate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new alkyl or acyl groups attached to the original structure.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The tricyclic azatricyclo framework is believed to play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid
- N-(3,4-Dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide
- Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0~2,6~)dec-8-en-4-yl ester
Uniqueness
2-(3,4-dimethylphenyl)-2-oxoethyl (1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetate is unique due to its combination of a dimethylphenyl group with a tricyclic azatricyclo framework. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetate |
InChI |
InChI=1S/C21H21NO5/c1-11-3-4-13(7-12(11)2)16(23)10-27-17(24)9-22-20(25)18-14-5-6-15(8-14)19(18)21(22)26/h3-7,14-15,18-19H,8-10H2,1-2H3 |
InChI Key |
XMRGTCFNMBVSFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)C |
solubility |
55.1 [ug/mL] |
Origin of Product |
United States |
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